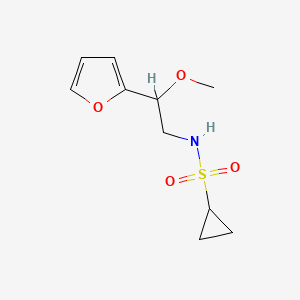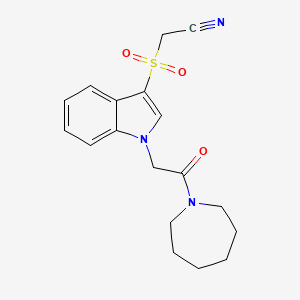
5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole" is a heterocyclic molecule that belongs to the class of 1,2,4-oxadiazoles and pyrazoles. These classes of compounds have been extensively studied due to their diverse pharmacological activities, including anti-inflammatory, analgesic, antitubercular, and antimicrobial properties .
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole and pyrazole derivatives typically involves cyclization reactions of appropriate precursors. For instance, steroidal oxadiazoles have been prepared by cyclization of cholest-5-en-3β-O-acetyl hydrazide using various acylating agents . Similarly, pyrazol-3-yl-1,3,4-oxadiazole derivatives have been synthesized through oxidative cyclization of hydrazones using chloramine-T as an oxidant . These methods highlight the versatility of cyclization reactions in constructing the oxadiazole and pyrazole cores.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including FTIR, NMR, and mass spectrometry, as well as crystallographic methods . For example, the crystal structure of a chlorophenyl pyrazole carboxylic acid derivative was determined, revealing the inclination between the oxadiazolethione ring and the pyrazole ring, as well as the rotational disorder of the chlorophenyl ring .
Chemical Reactions Analysis
The chemical reactivity of oxadiazole and pyrazole derivatives can be influenced by the substituents on the aromatic rings. These substituents can affect the electron density and steric hindrance, which in turn can influence the outcome of chemical reactions. For example, the presence of electron-donating or withdrawing groups can affect the acidity of protons in the molecule, which is relevant in hydrogen bonding interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole and pyrazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of substituents like chloro, ethoxy, and methoxy groups can affect these properties by altering intermolecular interactions. The optical properties, including UV-vis absorption and fluorescence, are also influenced by the nature of the substituents, as seen in the absorption and emission spectra of related compounds .
科学的研究の応用
Synthesis and Characterization
1. Synthesis Process and Medicinal Potential The compound 5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has been involved in the synthesis of novel 1,3,4-oxadiazoles. The synthesis involves iodine-catalyzed oxidative cyclization of hydrazone derivatives in the presence of potassium carbonate as a base and DMSO as a solvent. This process has led to compounds with antimicrobial and antioxidant activities, indicating potential medicinal applications (Chennapragada & Palagummi, 2018).
2. Molecular Structure and Properties The compound has been a part of studies focusing on its molecular structure and properties. For instance, its hydrogen-bonded chains have been observed through crystallographic studies, providing insights into its structural characteristics (Trilleras et al., 2005).
3. Antibacterial Activity There's significant interest in the antibacterial properties of compounds derived from 5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole. These compounds have been synthesized and tested against various bacterial strains, showing varying degrees of effectiveness, indicative of their potential in antibacterial drug development (Rai et al., 2009).
4. Antifungal and Antimicrobial Activities Further research highlights the synthesis of derivatives with significant antifungal and antimicrobial activities. This demonstrates the compound's relevance in the development of treatments against microbial infections (Kulkarni et al., 2021).
5. Fungicidal Activity Against Agricultural Diseases Its derivatives have also been prepared as potential fungicides, specifically targeting diseases like rice sheath blight. This suggests its application in agricultural settings for disease management (Chen et al., 2000).
6. Computational and Pharmacological Evaluation The compound has been part of computational and pharmacological evaluations, assessing its toxicity, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions. This comprehensive evaluation underscores its potential in various therapeutic areas (Faheem, 2018).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole, which is synthesized from 3,4,5-trimethoxybenzoic acid. The second intermediate is 3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-5-carbaldehyde, which is synthesized from 3-chloro-4-ethoxybenzaldehyde and hydrazine hydrate. These two intermediates are then coupled using a condensation reaction to form the final product.", "Starting Materials": [ "3,4,5-trimethoxybenzoic acid", "3-chloro-4-ethoxybenzaldehyde", "hydrazine hydrate" ], "Reaction": [ "Synthesis of 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole:", "Step 1: 3,4,5-trimethoxybenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride.", "Step 2: The acid chloride is then reacted with hydrazine hydrate to form the hydrazide intermediate.", "Step 3: The hydrazide intermediate is then cyclized using phosphorus oxychloride to form 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole.", "Synthesis of 3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-5-carbaldehyde:", "Step 1: 3-chloro-4-ethoxybenzaldehyde is reacted with hydrazine hydrate to form the corresponding hydrazone intermediate.", "Step 2: The hydrazone intermediate is then oxidized using manganese dioxide to form the aldehyde intermediate.", "Coupling of intermediates to form final product:", "The aldehyde intermediate and the oxadiazole intermediate are coupled using a condensation reaction in the presence of a base such as potassium carbonate to form the final product '5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole'." ] } | |
CAS番号 |
1037196-83-0 |
製品名 |
5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
分子式 |
C22H21ClN4O5 |
分子量 |
456.88 |
IUPAC名 |
5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C22H21ClN4O5/c1-5-31-17-7-6-12(8-14(17)23)15-11-16(26-25-15)22-24-21(27-32-22)13-9-18(28-2)20(30-4)19(10-13)29-3/h6-11H,5H2,1-4H3,(H,25,26) |
InChIキー |
XWZOVBYEWBMOEZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-ethoxyethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3008017.png)
![2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3008019.png)
![3-bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3008020.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B3008023.png)
![2,4,5-trichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B3008024.png)

![N-(2,2-Difluorospiro[2.3]hexan-5-yl)prop-2-enamide](/img/structure/B3008030.png)
![4H-furo[3,2-c]chromen-4-one](/img/structure/B3008031.png)

amine hydrochloride](/img/structure/B3008035.png)
![2-Chloro-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile](/img/structure/B3008036.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B3008037.png)
![9-(3-hydroxyphenyl)-6,6-dimethyl-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3008038.png)